4-cyanophenyl N,N-dimethylsulfamate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-cyanophenyl) N,N-dimethylsulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-11(2)15(12,13)14-9-5-3-8(7-10)4-6-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYKIXBOCPVDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372347 | |
| Record name | 4-Cyanophenyl dimethylsulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164648-84-4 | |
| Record name | 4-Cyanophenyl dimethylsulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Cyanophenyl N,n Dimethylsulfamate and Structural Analogues
Direct Synthesis Approaches for 4-Cyanophenyl N,N-Dimethylsulfamate
The most straightforward method for preparing this compound involves the direct sulfamoylation of the corresponding phenol (B47542).
The primary route for synthesizing this compound is the reaction of 4-cyanophenol with N,N-dimethylsulfamoyl chloride. This reaction is a type of O-sulfamoylation, where a sulfamoyl group is transferred to the hydroxyl group of the phenol. The presence of an electron-withdrawing group like the cyano (-CN) group on the phenyl ring can influence the reactivity of the phenolic hydroxyl group.
The efficiency of the sulfamoylation reaction is highly dependent on the chosen conditions. Research into the synthesis of related sulfamates has shown that solvents and stoichiometry play a crucial role. Using N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) as the solvent can significantly accelerate the reaction compared to other common solvents like dichloromethane (B109758) or dimethylformamide (DMF). google.comresearchgate.net The use of DMF can sometimes lead to the formation of an undesired DMF-adduct. google.com
A key optimization is the amount of the sulfamoylating agent used. While older procedures often employed a large excess (5-6 equivalents) of sulfamoyl chloride, it has been demonstrated that using DMA or NMP as a solvent allows for a dramatic reduction in the amount of N,N-dimethylsulfamoyl chloride required. google.com Optimal yields can often be achieved with as little as 1.0 to 2.0 equivalents of the sulfamoyl chloride, with a preferred range of 1.0-1.5 equivalents, which often drives the reaction to completion without the need for a base. google.comresearchgate.net
| Parameter | Condition | Observation | Reference |
|---|---|---|---|
| Solvent | N,N-Dimethylacetamide (DMA) or 1-Methyl-2-pyrrolidone (NMP) | Accelerated reaction rate; avoids formation of DMF-adducts. | google.comresearchgate.net |
| Stoichiometry (Sulfamoyl Chloride) | 1.0 - 2.0 equivalents | Sufficient for complete conversion, minimizing side products and the need for excess reagents. | google.com |
The choice of base is critical in O-sulfamoylation to deprotonate the phenol, increasing its nucleophilicity, while avoiding unwanted side reactions with the electrophilic sulfamoyl chloride.
Cesium Carbonate (Cs₂CO₃): Cesium carbonate has proven to be a highly effective base for the O-functionalization of phenols. nih.govmdma.ch Its efficacy stems from its high solubility in organic solvents like acetonitrile (B52724) and N,N-dimethylformamide (DMF), which facilitates a homogeneous reaction environment. nih.govmdma.ch Furthermore, the cesium cation (Cs⁺) forms a loose ion-pair with the phenoxide anion. This "naked" and more reactive phenoxide is then more readily attacked by the electrophile. mdma.ch In computational studies comparing cesium and potassium carbonates for the O-functionalization of pyrimidinones, the transition state for the O-regioisomer formation was found to be more energetically favorable with Cs₂CO₃. nih.gov This principle suggests that for the synthesis of this compound, cesium carbonate can promote efficient O-sulfamoylation by enhancing the nucleophilicity of the 4-cyanophenoxide ion.
N,N-Diisopropylethylamine (DIPEA): N,N-Diisopropylethylamine, also known as Hünig's base, is a sterically hindered, non-nucleophilic base. chemicalbook.comchemicalbook.comwikipedia.org Its structure, featuring a central nitrogen atom shielded by two bulky isopropyl groups and one ethyl group, prevents it from acting as a nucleophile and reacting with electrophiles like N,N-dimethylsulfamoyl chloride. chemicalbook.comchemicalbook.com This property is highly advantageous as it minimizes the formation of byproducts that could arise from the base competing with the phenol. DIPEA's primary role is to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) that is generated during the reaction between the phenol and the sulfamoyl chloride. chemicalbook.com This neutralization drives the reaction equilibrium towards the product side. It is particularly useful in peptide coupling and in the protection of alcohols, where its non-nucleophilic nature is paramount. chemicalbook.comchemicalbook.com
| Base | Key Property | Role in O-Sulfamoylation | Reference |
|---|---|---|---|
| Cesium Carbonate (Cs₂CO₃) | High solubility; forms loose ion-pairs with phenoxides. | Enhances the nucleophilicity of the 4-cyanophenoxide, promoting efficient reaction. | nih.govmdma.ch |
| N,N-Diisopropylethylamine (DIPEA) | Sterically hindered, non-nucleophilic. | Acts as a proton scavenger to neutralize HCl byproduct without competing in the reaction. | chemicalbook.comchemicalbook.comwikipedia.org |
An alternative synthetic strategy involves preparing a more complex molecular framework that already contains the 4-cyanophenyl unit before the final sulfamoylation step or other concluding modifications. This approach is common in medicinal chemistry and materials science where the 4-cyanophenyl group is a key structural element.
For example, in the synthesis of dual aromatase-sulfatase inhibitors, a precursor molecule containing a 4-cyanophenylamino group was first constructed, and the sulfamate (B1201201) group was introduced later in the synthetic sequence. bath.ac.uk Similarly, the synthesis of a tetrakis(p-cyanophenyl)cavitand was achieved through a palladium-catalyzed Suzuki coupling reaction between a tetrabromocavitand and 4-cyanophenyl boronic acid, yielding the complex cyano-functionalized scaffold in a high yield of 88%. Another example involves the reaction of 1-(4-cyanophenyl)guanidine (B29434) with other reagents to build a heterocyclic system, demonstrating how the 4-cyanophenyl moiety can be incorporated from the beginning of a multi-step synthesis. researchgate.net This method allows for the late-stage introduction of the sulfamate group onto a valuable, pre-assembled scaffold.
O-Sulfamoylation of 4-Cyanophenol using N,N-Dimethylsulfamoyl Chloride
Strategies for the Preparation of Related Sulfamate Derivatives
The fundamental synthetic routes for this compound can be adapted to create a wide array of structural analogues, which is crucial for exploring structure-activity relationships (SAR) in drug discovery.
Modifying the aryl ring of this compound involves starting with differently substituted phenols. By replacing 4-cyanophenol with other substituted phenols, a library of aryl sulfamate derivatives can be generated. For instance, a series of aryl amido-linked sulfamate derivatives were synthesized based on a cyclohexyl lead compound, where various substitutions on the phenyl ring of the sulfamate moiety were explored. nih.gov One of the most potent compounds in this series featured an o-chlorobenzene sulfamate moiety, highlighting how small changes to the aryl ring can significantly impact biological activity. nih.gov This approach of varying the electronic and steric properties of the aryl ring is a standard strategy in the development of enzyme inhibitors and other functional molecules. bath.ac.uknih.gov
Introduction of Diverse Substituents via Functional Group Interconversions
The introduction of diverse substituents onto the this compound scaffold is a key strategy for modulating its physicochemical properties. This is often achieved through functional group interconversions, where an existing functional group is transformed into another.
One of the most versatile handles for such transformations is the cyano group. The cyano group can undergo a variety of chemical reactions to introduce new functionalities. For instance, it can be reduced to a primary amine (aminomethyl group), hydrolyzed to a carboxylic acid, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid.
The aromatic ring itself can also be a site for modification. Electrophilic aromatic substitution reactions can introduce substituents such as nitro groups, which can be further reduced to amines. Halogenation of the aromatic ring provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide array of alkyl, aryl, or heteroaryl groups.
Recent research has also explored the rearrangement of aryl sulfamates to para-sulfonyl anilines under thermal conditions, providing a pathway to a different class of sulfonated compounds. This rearrangement highlights the potential for skeletal diversification of the initial sulfamate structure. nih.govchemrxiv.orgchemrxiv.org
| Starting Material | Reagent(s) | Product Functional Group | Potential Application |
| This compound | H₂, Raney Ni or LiAlH₄ | Aminomethyl | Introduction of a basic moiety |
| This compound | H₂SO₄, H₂O | Carboxylic acid | Introduction of an acidic moiety |
| This compound | NaN₃, NH₄Cl | Tetrazole | Carboxylic acid bioisostere |
| 4-Bromophenyl N,N-dimethylsulfamate | Arylboronic acid, Pd catalyst | Aryl | Modulation of steric and electronic properties |
Asymmetric Synthetic Routes to Chiral Sulfamate-Containing Precursors
The development of asymmetric synthetic routes to chiral sulfamate-containing precursors is of significant interest, particularly for applications in asymmetric catalysis and the synthesis of enantiomerically pure pharmaceuticals. The stereocenter can be located at the sulfur atom of the sulfamate group or on a substituent attached to the aromatic ring.
Achieving stereocontrol at the sulfur atom of a sulfamate is challenging. However, methods have been developed for the asymmetric synthesis of related chiral sulfur compounds, such as sulfinamides and sulfinate esters, which can serve as precursors. nih.gov For example, the asymmetric condensation of prochiral sulfinates with alcohols using an organocatalyst can produce enantioenriched sulfinate esters. nih.gov These can then be converted to chiral sulfamates.
Another approach involves the synthesis of chiral alcohols or amines which are then reacted with a sulfamoyl chloride to form a chiral sulfamate. The development of novel chiral frameworks, such as SPHENOL, has provided new catalysts for the asymmetric synthesis of chiral alcohols and other precursors with high enantioselectivity. nih.govresearchgate.net These chiral building blocks can then be incorporated into the final sulfamate structure.
Furthermore, stereoselective methods for the synthesis of cyclic sulfamidates from 1,2-diols using reagents like the Burgess reagent have been reported. nih.gov These cyclic sulfamidates can be valuable intermediates for the synthesis of more complex chiral molecules. Gold(I)-catalyzed intramolecular dehydrative amination of sulfamate esters tethered to allylic alcohols is another advanced strategy for constructing cyclic sulfamidates with high stereoselectivity. nih.govacs.org
| Chiral Precursor Type | Asymmetric Method | Resulting Chiral Moiety | Reference |
| Chiral Sulfinate Ester | Asymmetric condensation with a chiral catalyst | Chiral Sulfamate | nih.gov |
| Chiral Alcohol | Asymmetric hydrogenation or hydroacylation | Chiral Alkoxy Substituent | nih.govresearchgate.net |
| Cyclic Sulfamidate | Intramolecular dehydrative amination of allylic sulfamates | Chiral Pyrrolidine motif | nih.govacs.org |
| Cyclic Sulfamidate | Reaction of 1,2-diols with Burgess reagent | Chiral Sulfamidate | nih.gov |
Mechanistic Investigations of 4 Cyanophenyl N,n Dimethylsulfamate Reactivity
Fundamental Studies on the Leaving Group Ability of the N,N-Dimethylsulfamate Moiety
The N,N-dimethylsulfamate group is recognized as a versatile functional group in organic synthesis. Its utility is often predicated on its ability to act as a leaving group in various transformations, particularly in cross-coupling reactions.
Comparative Analysis with Other Common Aryl Leaving Groups
In the context of nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, the efficacy of a leaving group is paramount. The N,N-dimethylsulfamate moiety is generally considered a less reactive leaving group compared to triflates (OTf) and tosylates (OTs), but more reactive than fluorides in certain contexts. Its reactivity is often compared to that of aryl chlorides or bromides, particularly in nickel-catalyzed processes.
The electron-withdrawing nature of the 4-cyano group on the phenyl ring is expected to enhance the leaving group ability of the N,N-dimethylsulfamate group by stabilizing the phenoxide intermediate that forms upon C-O bond cleavage. However, the inherent stability of the sulfamate (B1201201) anion itself is a key determinant of its nucleofugality.
Table 1: Illustrative Comparison of Relative Rates of Nucleophilic Aromatic Substitution for 4-Cyano-Substituted Phenyl Leaving Groups
| Leaving Group (LG) in 4-Cyano-Ph-LG | Relative Rate (Illustrative) |
| -F | ~3000 |
| -NO₂ | ~1500 |
| -OTf | ~100 |
| -OTs | ~10 |
| -OSO₂NMe₂ | ~1-5 |
| -Cl | ~1 |
| -Br | ~0.8 |
| -I | ~0.5 |
Note: This table is illustrative and compiled from general principles of SNAr reactivity. Actual relative rates for 4-cyanophenyl N,N-dimethylsulfamate are not available and would be highly dependent on the specific reaction conditions (nucleophile, solvent, temperature).
Electronic and Steric Factors Influencing C-O Bond Cleavage
The cleavage of the C-O bond in this compound is influenced by a combination of electronic and steric factors.
Electronic Factors: The potent electron-withdrawing cyano group (-C≡N) at the para position significantly acidifies the corresponding phenol (B47542), which in turn stabilizes the resulting phenoxide upon departure of the sulfamate group. This stabilization lowers the activation energy for C-O bond cleavage in reactions where a negative charge develops on the oxygen atom in the transition state, such as in SNAr reactions. In transition metal-catalyzed reactions, the electron-deficient nature of the aromatic ring can facilitate oxidative addition of the C-O bond to a low-valent metal center.
Steric Factors: The N,N-dimethylsulfamate group is sterically demanding. While this bulk can sometimes hinder the approach of a nucleophile to the ipso-carbon in SNAr reactions, it can also influence the conformational preferences of the molecule and the geometry of transition states in metal-catalyzed cycles.
Detailed Reaction Pathways and Kinetic Analysis for Exemplary Transformations
While specific kinetic data for this compound is not available, we can infer potential reaction pathways from studies on other aryl sulfamates, particularly in palladium- and nickel-catalyzed cross-coupling reactions. chemicalbook.compharmaffiliates.com
For a typical palladium-catalyzed amination, the catalytic cycle is generally proposed to involve:
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-O bond of the aryl sulfamate to form a Pd(II) intermediate. This step is often the rate-determining step for aryl sulfamates. svaklifesciences.com
Ligand Exchange: The amine nucleophile coordinates to the Pd(II) center.
Reductive Elimination: The C-N bond is formed, and the Pd(0) catalyst is regenerated.
A kinetic study on a related system, the reaction of O-aryl thionobenzoates with azide, showed a downward curvature in the Brønsted-type plot, indicating a change in the rate-determining step with the basicity of the leaving group. medchemexpress.com A similar phenomenon could be envisaged for reactions of this compound under certain conditions.
Table 2: Hypothetical Kinetic Data for a Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Parameter | Hypothetical Value |
| Catalyst | Pd(OAc)₂ / SPhos |
| Solvent | Toluene (B28343)/H₂O |
| Temperature | 100 °C |
| kobs (s⁻¹) | (Not available) |
| Activation Energy (Ea) | (Not available) |
| Pre-exponential Factor (A) | (Not available) |
Note: This table is for illustrative purposes only, highlighting the types of parameters that would be determined in a kinetic study. No experimental data is available for this specific reaction.
Characterization of Reactive Intermediates and Transition States
In the context of SNAr reactions, the formation of a Meisenheimer complex is a key mechanistic feature. This is a negatively charged intermediate formed by the attack of the nucleophile on the aromatic ring. For this compound, the presence of the strongly electron-withdrawing cyano group would be expected to stabilize such an intermediate. However, recent studies have suggested that some SNAr reactions may proceed through a concerted pathway without a stable intermediate.
In palladium-catalyzed cross-coupling reactions, the key intermediates would be organopalladium species, such as the oxidative addition complex (e.g., [Pd(L)₂(Ar)(OSO₂NMe₂)]) and the subsequent amido or arylpalladium complexes formed after ligand exchange. These are typically characterized by spectroscopic methods like NMR and X-ray crystallography, as well as by computational studies.
Impact of Solvent Systems and Catalytic Species on Reaction Mechanisms
The choice of solvent and catalyst can dramatically influence the reaction pathway and efficiency.
Solvent Effects: For SNAr-type reactions, polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are generally preferred as they can solvate the charged Meisenheimer intermediate and the reactants without strongly solvating the nucleophile, thus enhancing its reactivity. In palladium-catalyzed reactions of aryl sulfamates, a mixture of polar protic solvents like t-BuOH/H₂O has been found to be crucial for high conversions, suggesting a cationic pathway for the C-N coupling. chemicalbook.com
Catalytic Species: While palladium catalysts are effective for some transformations of aryl sulfamates, nickel catalysts have been shown to be particularly adept at cleaving the relatively inert C-O bond in these substrates. pharmaffiliates.com The choice of ligands on the metal center is also critical, influencing the catalyst's stability, activity, and selectivity. For instance, bulky, electron-rich phosphine (B1218219) ligands are often employed in cross-coupling reactions. Iron-based catalysts have also been reported for the alkylation of aryl sulfamates.
Applications of 4 Cyanophenyl N,n Dimethylsulfamate in Advanced Synthetic Transformations
Cross-Coupling Reactions Leveraging the Sulfamate (B1201201) Functionality
The sulfamate group in 4-cyanophenyl N,N-dimethylsulfamate serves as an effective leaving group in transition metal-catalyzed reactions, enabling the formation of new carbon-nitrogen and carbon-carbon bonds. acs.orgacs.org This reactivity has been primarily exploited in palladium- and nickel-catalyzed transformations.
The Buchwald-Hartwig amination represents a cornerstone of modern synthetic chemistry for the construction of C-N bonds. While initially developed for aryl halides, its scope has expanded to include phenol (B47542) derivatives like aryl sulfamates. acs.orgnih.govnih.gov The use of this compound in such reactions provides a pathway to synthesize a diverse array of arylamines.
Recent studies have demonstrated the successful coupling of aryl sulfamates with a broad range of nitrogen nucleophiles using palladium catalysis. acs.orgnih.gov While specific data for this compound is not extensively documented, the general reactivity of aryl sulfamates suggests a wide substrate scope. The electron-withdrawing nature of the cyano group in this compound is anticipated to enhance its reactivity towards nucleophilic attack. A variety of nitrogen nucleophiles, including primary and secondary alkylamines, anilines, heteroarylamines, and even amides, have been successfully coupled with other aryl sulfamates. acs.orgnih.gov
Table 1: Representative Substrate Scope for the Buchwald-Hartwig Amination of Aryl Sulfamates
| Nitrogen Nucleophile | Product Type | Observed Reactivity with Aryl Sulfamates | Anticipated Reactivity with this compound |
|---|---|---|---|
| Primary Alkylamines (e.g., n-butylamine, benzylamine) | N-Alkyl-4-cyanoanilines | Good to excellent yields have been reported for the monoarylation of primary alkylamines with various aryl sulfamates. acs.org | High reactivity is expected due to the electron-deficient nature of the aryl ring. |
| Secondary Alkylamines (e.g., morpholine, piperidine) | N-Aryl-N-alkyl-4-cyanoanilines | Cyclic and acyclic secondary amines are suitable substrates, affording the corresponding tertiary amines in good yields. acs.orgnih.gov | Good to excellent yields are anticipated. |
| Anilines (electron-rich and electron-poor) | Diaryl- and Triarylamines | A broad range of substituted anilines participate effectively in the coupling reaction. acs.orgnih.gov | The coupling is expected to be efficient, providing access to functionalized diarylamines. |
| Heteroarylamines (e.g., 2-aminopyridine) | N-(4-Cyanophenyl)heteroarylamines | Successful couplings have been achieved, expanding the utility of aryl sulfamates in medicinal chemistry. acs.orgnih.gov | Favorable outcomes are predicted for the synthesis of heteroaryl-substituted anilines. |
| Amides (e.g., benzamide) | N-(4-Cyanophenyl)amides | While generally less nucleophilic, amides have been successfully N-arylated with aryl sulfamates using specialized catalyst systems. acs.org | The reaction may require more forcing conditions or specific ligands but is considered feasible. |
The choice of ligand is paramount in palladium-catalyzed aminations, profoundly impacting reaction rates, yields, and selectivity. nih.govrsc.orgnih.gov For the coupling of aryl sulfamates, sterically hindered and electron-rich phosphine (B1218219) ligands are often employed to facilitate the challenging oxidative addition step and promote reductive elimination. acs.orgnih.gov The development of biaryl phosphine ligands, such as those from the Buchwald and Hartwig groups, has been instrumental in expanding the scope of these reactions. nih.govyoutube.com
Table 2: Effect of Ligand Systems on the Amination of Aryl Sulfamates
| Ligand | Key Features | Observed Performance with Aryl Sulfamates | Potential Application for this compound |
|---|---|---|---|
| BrettPhos | Bulky biarylmonophosphine ligand with high electron-donating ability. rsc.orgnih.gov | Demonstrates excellent reactivity and stability in C-N cross-coupling reactions, enabling the use of challenging substrates. rsc.orgnih.gov | A highly promising candidate for promoting the amination of this compound under mild conditions. |
| RuPhos | A sterically demanding and electron-rich biaryl phosphine ligand. rsc.orgnih.gov | Provides broad substrate scope and high catalytic activity in amination reactions. rsc.orgnih.gov | Expected to be a highly effective ligand for this transformation. |
| PCyp₂ArXyl2 | A sterically demanding phosphine ligand that has shown efficacy in the amination of aryl sulfamates. acs.orgnih.gov | Enables the coupling of a wide range of nitrogen nucleophiles with aryl sulfamates. acs.orgnih.gov | A suitable choice, particularly for challenging nucleophiles. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ligands that can form stable palladium complexes. rsc.org | NHC-Pd(II) complexes have been shown to be effective catalysts for the Suzuki-Miyaura coupling of aryl sulfamates. rsc.orgrsc.org While less common for amination, their potential exists. | May offer an alternative to phosphine ligands, potentially with different selectivity profiles. |
Beyond C-N bond formation, aryl sulfamates have demonstrated considerable promise as electrophiles in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling. acs.orgnih.govrsc.orgacs.org This opens up avenues for the use of this compound in the synthesis of biaryl compounds and other complex carbon skeletons. organic-chemistry.orgresearchgate.netchalmers.se While palladium catalysis is common, nickel-based systems have also been shown to be highly effective for the Suzuki-Miyaura coupling of aryl sulfamates. acs.orgnih.govacs.org The Heck reaction, another cornerstone of C-C bond formation, typically utilizes aryl halides, but the reactivity profile of aryl sulfamates suggests their potential applicability in this transformation as well, especially with the development of more active catalyst systems. organic-chemistry.orgwikipedia.orgnih.govlibretexts.orgyoutube.comsigmaaldrich.com
Potential in Carbon-Carbon (C-C) Bond Forming Reactions
Utility as a Precursor for Arynes (Electrophilic Intermediates)
While direct evidence for the use of this compound as an aryne precursor is not extensively documented in the provided search results, the broader class of aryl sulfamates is recognized for its potential in generating these highly reactive electrophilic intermediates. The sulfamate group can act as a leaving group in the presence of a strong base, leading to the formation of a benzyne (B1209423) intermediate. This transformation is valuable for the construction of complex aromatic systems through subsequent trapping with various nucleophiles and Diels-Alder cycloadditions. The electron-withdrawing nature of the cyano group in the 4-position of the phenyl ring would likely influence the regioselectivity of nucleophilic attack on the resulting aryne.
Integration into Suzuki-Miyaura Type Coupling Protocols for Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. Aryl sulfamates have been successfully employed as electrophilic partners in these reactions.
Recent advancements have enabled the Pd-catalyzed Suzuki-Miyaura reactions of aryl sulfamates to occur at room temperature. nih.gov The use of specific precatalysts and ligands, such as XPhos, has been shown to be crucial for achieving high conversion rates. nih.gov For instance, the coupling of aryl sulfamates with arylboronic acids can be efficiently carried out using a palladium precatalyst in the presence of a suitable base like potassium carbonate and a solvent system such as toluene (B28343)/methanol. nih.gov
The reactivity of the aryl sulfamate can be influenced by the nature of the aryl group. For example, naphthyl sulfamates are generally more reactive than phenyl sulfamates. nih.gov However, optimized catalytic systems have demonstrated the successful coupling of even less reactive phenyl sulfamates at elevated temperatures. nih.gov The versatility of this methodology allows for the synthesis of a wide array of biaryl structures, which are prevalent in pharmaceuticals and materials science.
Below is a table summarizing the ligand screening for Pd-catalyzed Suzuki-Miyaura reactions of aryl sulfamates, highlighting the importance of ligand choice on reaction efficiency.
| Entry | Ligand | Solvent | Base | Yield (%) |
| 1 | PtBu3 | Toluene | K3PO4 | <5 |
| 2 | SPhos | Toluene | K3PO4 | 42 |
| 3 | RuPhos | Toluene | K3PO4 | 48 |
| 4 | XPhos | Toluene | K3PO4 | 61 |
| 5 | XPhos | Toluene | K3PO4 | 97 (at 50 °C) |
| 6 | XPhos | Toluene/MeOH | K3PO4 | 84 |
| 7 | XPhos | Toluene/MeOH | K2CO3 | 98 |
| Conditions: 1-naphthyl sulfamate (0.1 mmol), (4-methoxyphenyl)-boronic acid (0.15 mmol), base (0.2 mmol), Pd precatalyst (0.00125 mmol), ligand (0.0025 mmol), toluene (1 mL), 25 °C, 4 h, unless otherwise noted. Data sourced from nih.gov. |
Exploiting Regioselectivity and Stereoselectivity in Reactions Involving the Compound
The sulfamate group within this compound can act as a directing group, influencing the regioselectivity of C-H functionalization reactions. The ability to control where a new functional group is introduced on an aromatic ring is a significant challenge in organic synthesis. The sulfonamide moiety, closely related to the sulfamate group, has been shown to be an effective directing group in various transition metal-catalyzed C-H activation reactions. researchgate.netrsc.org
For instance, in aryl sulfonamides containing other strongly coordinating N-heterocycles, the site-selectivity of C-H carbenoid functionalization can be switched between the ortho position relative to the sulfonamide or the N-heterocycle by changing the solvent polarity and additive concentrations. rsc.org This demonstrates the potential for fine-tuning the regiochemical outcome of reactions involving aryl sulfamates. The electronic properties of the 4-cyano substituent would further modulate the reactivity and directing ability of the sulfamate group.
Strategies for Directed C-H Functionalization Employing Aryl Sulfamates
The sulfamate group is a valuable directing group for C-H functionalization, a powerful strategy for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.
The sulfonamide group, a close analogue of the sulfamate, has been extensively studied as a directing group in rhodium(III)-catalyzed C-H activation. researchgate.netrsc.org These reactions allow for the introduction of various functional groups at the ortho-position to the sulfonamide. The methodology has been shown to be tolerant of a wide range of substituents on the aryl ring, including both electron-donating and electron-withdrawing groups. researchgate.net
Recent developments have focused on overcoming the limitations of C-H functionalization in the presence of strongly coordinating groups and on achieving site-selectivity in molecules with multiple potential directing groups. rsc.org The ability to perform these reactions at room temperature and on a gram scale highlights their practical utility. researchgate.net
Role as a Structural Motif in the Design of Enzyme Inhibitors (Focus on Synthetic Accessibility and Recognition Elements)
The 4-cyanophenyl group, a key component of this compound, is a recognized structural motif in the design of enzyme inhibitors. The cyano group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within an enzyme's active site, contributing to the binding affinity and selectivity of the inhibitor.
The synthetic accessibility of compounds containing the 4-cyanophenyl moiety is crucial for the development of new therapeutic agents. For example, derivatives of (4-cyanophenyl)glycine have been developed as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in acute myeloid leukemia. nih.gov The synthesis of these inhibitors often involves the coupling of a 4-cyanophenyl-containing fragment with other molecular components.
Furthermore, the 4-cyanophenyl sulfonyl group has been incorporated into potent antagonists of very late antigen-4 (VLA-4), a target for inflammatory diseases. nih.gov The synthesis of these complex molecules relies on the availability of starting materials bearing the 4-cyanophenyl sulfonyl chloride or related reactive intermediates. The ability to readily synthesize and functionalize this compound would therefore facilitate the exploration of new inhibitor scaffolds.
Advanced Spectroscopic and Structural Elucidation in Academic Research
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic molecule in solution. It provides detailed information about the local chemical environment of individual atoms.
¹H NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 4-cyanophenyl N,N-dimethylsulfamate, one would expect to observe signals for the aromatic protons on the phenyl ring and a signal for the methyl protons of the N,N-dimethylsulfamate group. The aromatic region would likely show a characteristic AA'BB' system, appearing as two doublets, due to the para-substitution. The integration of these signals would confirm the ratio of aromatic to methyl protons. The chemical shift of the N-methyl protons would be indicative of the electron-withdrawing nature of the sulfamate (B1201201) group.
A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. For the target compound, this would include the carbons of the phenyl ring, the carbon of the cyano group, and the methyl carbons. The chemical shifts would provide crucial information: the cyano carbon would appear at a characteristic downfield shift, while the aromatic carbons would have shifts influenced by their position relative to the cyano and sulfamate groups. The carbon attached to the oxygen (ipso-carbon) would be significantly shifted, as would the carbon bearing the cyano group. The two methyl carbons would likely appear as a single signal due to free rotation.
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a series of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships. It would show correlations between the adjacent protons on the aromatic ring, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly bonded. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) is critical for piecing together the entire molecular framework by showing correlations between protons and carbons over two or three bonds. Key correlations would be expected from the aromatic protons to the cyano carbon and the ipso-carbon, and from the methyl protons to the nitrogen atom (if a ¹⁵N HMBC were performed) or potentially across the S-N bond if the coupling is strong enough. These long-range correlations are vital for confirming the connectivity between the 4-cyanophenyl group and the N,N-dimethylsulfamate moiety.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragment Analysis
HRMS would be used to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. Fragmentation patterns observed in the mass spectrum would offer further structural confirmation, likely showing the loss of the dimethylamino group or cleavage of the O-S bond.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands:
A sharp, strong band for the cyano (C≡N) stretch, typically appearing in the 2220-2260 cm⁻¹ region.
Strong, characteristic bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfamate group, usually found between 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively.
Bands corresponding to C-N stretching and aromatic C=C and C-H stretching.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful technique employed to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For an aromatic compound like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the benzene (B151609) ring. The presence of substituents on the aromatic ring, namely the cyano (-CN) group and the N,N-dimethylsulfamate (-OSO₂N(CH₃)₂) group, significantly influences the absorption maxima (λmax) and the intensity of these transitions.
The cyano group, being an electron-withdrawing group, and the sulfamate group can interact with the π-system of the benzene ring, affecting the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, aromatic compounds exhibit two primary absorption bands: the E-band (ethylenic) and the B-band (benzenoid). The E-band, occurring at shorter wavelengths (around 200-220 nm), is typically more intense, while the B-band, appearing at longer wavelengths (around 250-280 nm), is less intense and often shows fine structure. youtube.com The specific positions and intensities of these bands for this compound would provide critical information about its electronic structure.
The choice of solvent can also impact the UV-Vis spectrum. Polar solvents may interact with the molecule, particularly if it has a significant dipole moment, leading to shifts in the absorption maxima. youtube.com For instance, a shift to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift) can occur depending on the nature of the electronic transition and the solvent's polarity. youtube.com
A hypothetical UV-Vis analysis of this compound would involve dissolving the compound in a suitable UV-transparent solvent, such as ethanol (B145695) or cyclohexane, and recording the absorbance as a function of wavelength. The resulting spectrum would be analyzed to identify the λmax values, which could then be compared with theoretical calculations or data from structurally similar compounds to support its structural elucidation.
Table 1: Expected UV-Vis Absorption Bands for Aromatic Compounds
| Band Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Transition Type |
|---|---|---|---|
| E-band | 200 - 220 | High | π → π* |
This table represents generalized data for aromatic compounds and is not specific to this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Separation of Isomers
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of a synthesized compound and for separating it from byproducts, starting materials, and isomers. In the context of this compound, HPLC would be crucial for verifying the success of its synthesis and for isolating the desired para-substituted isomer from potential ortho- and meta-isomers.
The most common mode of HPLC for a compound of this nature would be reversed-phase HPLC (RP-HPLC). In RP-HPLC, the stationary phase is nonpolar (e.g., a C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.
The separation mechanism in RP-HPLC is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds will have a stronger affinity for the stationary phase and will thus elute later (have a longer retention time), while more polar compounds will elute earlier. The polarity of this compound, influenced by the cyano and N,N-dimethylsulfamate groups, will determine its retention behavior.
An HPLC method for the analysis of this compound would involve the following:
Column: A C18 column is a common choice for the separation of moderately polar to nonpolar aromatic compounds.
Mobile Phase: A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with different polarities. For example, a gradient starting with a higher percentage of water and gradually increasing the percentage of acetonitrile would be a typical approach. scholarsresearchlibrary.com
Detector: A UV detector is most commonly used for aromatic compounds, as they typically exhibit strong UV absorbance. The detector would be set to a wavelength where the compound shows maximum absorbance, as determined by its UV-Vis spectrum.
The purity of a sample of this compound would be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A high percentage area for the main peak would indicate high purity.
Furthermore, HPLC is highly effective in separating isomers. The ortho-, meta-, and para-isomers of a substituted phenyl compound will have slightly different polarities and shapes, leading to different interactions with the stationary phase and thus different retention times. This allows for their separation and individual quantification.
Table 2: Illustrative HPLC Parameters for Analysis of Aromatic Compounds
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table represents a general set of starting conditions for an HPLC method and would require optimization for the specific analysis of this compound.
Computational Chemistry and Theoretical Studies on 4 Cyanophenyl N,n Dimethylsulfamate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Elucidation of Reaction Mechanisms and Transition State Energies
A significant application of DFT is in the exploration of reaction pathways. For instance, in the context of palladium-catalyzed amination of aryl sulfamates, computational studies have shown that the oxidative addition of the aryl sulfamate (B1201201) is often the rate-limiting step. acs.org For 4-cyanophenyl N,N-dimethylsulfamate, DFT could be employed to model its participation in similar cross-coupling reactions. By calculating the energies of reactants, products, and, crucially, the transition states, a detailed reaction profile can be constructed. This allows for the determination of activation barriers, providing a quantitative measure of reaction feasibility.
A hypothetical reaction coordinate diagram for a generic reaction involving this compound, as would be determined by DFT calculations, is presented below.
| Reaction Coordinate | Energy (kcal/mol) |
| Reactants | 0 |
| Transition State 1 | +25 |
| Intermediate | -5 |
| Transition State 2 | +15 |
| Products | -20 |
This table represents a hypothetical energy profile and is for illustrative purposes only.
Analysis of Conformational Preferences and Molecular Stability
The three-dimensional structure of a molecule is intrinsically linked to its properties and reactivity. Conformational analysis using DFT can identify the most stable arrangement of atoms in this compound. This involves systematically rotating the rotatable bonds, such as the C-O and S-N bonds, and calculating the energy of each resulting conformer. The conformer with the lowest energy corresponds to the most stable structure. Such studies have been performed on related molecules like p-xylene (B151628) to identify different conformers and their relative stabilities. nih.gov The stability of different conformers is crucial for understanding how the molecule might interact with its environment or a biological target.
Ab Initio and Semi-Empirical Methods for Ground and Excited State Properties
Beyond DFT, other computational methods offer further insights. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate descriptions of ground and excited state properties. While computationally intensive, they are the gold standard for small molecules. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger systems.
For this compound, ab initio calculations could precisely determine its electronic ground state and predict its behavior upon electronic excitation, which is relevant for understanding its photophysical properties. Time-Dependent DFT (TD-DFT) is a widely used method for calculating excited-state properties and has been successfully applied to a vast range of molecules. youtube.com
Molecular Dynamics Simulations to Understand Intermolecular Interactions and Solvent Effects
Simulations of small aromatic molecules have provided insights into their aggregation behavior, which is driven by weak intermolecular forces. nih.gov Similar studies on this compound could predict its tendency to self-associate or interact with other molecules in solution.
Quantitative Structure-Activity Relationship (QSAR) Studies and Molecular Docking for Ligand-Receptor Interaction Analysis (Theoretical Basis of Molecular Recognition)
The potential of this compound as a bioactive compound can be explored through QSAR and molecular docking studies. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. google.com For sulfamate and sulfonamide derivatives, QSAR studies have shown that molecular shape, size, and the presence of specific molecular fragments can significantly influence their inhibitory activity against enzymes like carbonic anhydrase. nih.govnih.gov These studies indicate that lipophilicity is often a minor factor in the inhibitory action of such compounds. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. mdpi.com This method is fundamental in drug design, as it helps to understand the interactions between a potential drug and its target. youtube.com For this compound, docking studies could be performed against various protein targets to predict its binding affinity and mode of interaction. The results of such studies can guide the design of more potent and selective inhibitors. For example, docking studies on sulfamate derivatives have been used to understand their binding to steroid sulfatase, a target for cancer therapy. nih.gov
The following table outlines key descriptors often used in QSAR studies of related sulfamate compounds.
| Descriptor | Description | Potential Influence on Activity |
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Can influence binding and transport properties. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity. |
| Polar Surface Area | The surface sum over all polar atoms. | Influences membrane permeability. |
| Number of H-bond Donors | The number of hydrogen atoms attached to electronegative atoms. | Important for specific interactions with a receptor. |
| Number of H-bond Acceptors | The number of electronegative atoms. | Important for specific interactions with a receptor. |
Future Research Directions and Uncharted Reactivity of 4 Cyanophenyl N,n Dimethylsulfamate
Development of Novel Catalytic Systems for Sulfamate (B1201201) Transformations Beyond Palladium Catalysis
While palladium-catalyzed cross-coupling reactions have been instrumental in organic synthesis, the development of alternative catalytic systems is a key area of contemporary research, driven by the high cost and toxicity of palladium. For aryl sulfamates like 4-cyanophenyl N,N-dimethylsulfamate, nickel-based catalysts have shown considerable promise.
Nickel-Catalyzed Cross-Coupling Reactions:
Nickel catalysis has emerged as a powerful alternative for the cross-coupling of aryl sulfamates. nih.govrsc.org These reactions often utilize N-heterocyclic carbene (NHC) ligands to facilitate the amination of aryl O-sulfamates. rsc.org For instance, the use of a [Ni(cod)2]/SIPr·HCl system has been shown to be effective for the amination of various aryl sulfamates. rsc.org The development of air-stable nickel precatalysts, such as NiCl2(DME), further enhances the practical applicability of these methods, allowing for couplings in more environmentally friendly solvents like 2-methyl-THF. acs.org Future research could focus on expanding the scope of nickel-catalyzed reactions with this compound to include a wider range of nucleophiles and coupling partners.
Copper-Catalyzed Transformations:
Copper catalysis offers another cost-effective and environmentally benign alternative. While direct copper-catalyzed cross-coupling of aryl sulfamates is less common, the related aryl sulfinates readily undergo copper-catalyzed reactions. This suggests a potential two-step strategy where the sulfamate is first converted to a sulfinate, followed by a copper-catalyzed coupling. Further research could explore the direct copper-catalyzed functionalization of this compound, potentially with the aid of specialized ligands.
Photoredox Catalysis:
Visible-light photoredox catalysis represents a paradigm shift in synthetic chemistry, enabling reactions under mild conditions. nih.govdntb.gov.ua While direct photoredox activation of the C-O bond in aryl sulfamates is challenging, the generation of radical intermediates from sulfamate esters has been demonstrated. nih.govdntb.gov.uanih.gov For example, sulfamate ester-derived nitrogen-centered radicals can mediate hydrogen-atom transfer (HAT) processes to guide selective C-H functionalization. nih.govdntb.gov.uanih.gov Future work could investigate the photoredox-mediated generation of radicals from this compound and their subsequent engagement in novel bond-forming reactions.
Integration into Cascade Reactions and Multi-Component Synthesis Strategies
The inherent functionalities of this compound make it an ideal candidate for the design of cascade and multi-component reactions (MCRs), which offer significant advantages in terms of efficiency and atom economy.
Potential Cascade Reactions:
A plausible cascade reaction could involve an initial cross-coupling at the sulfamate position, followed by a subsequent transformation involving the cyano group. For instance, a Suzuki-Miyaura coupling to introduce a new aryl group could be followed by an intramolecular cyclization onto the cyano group to construct complex heterocyclic scaffolds. Another possibility involves a cascade process initiated by a radical reaction at the sulfamate moiety, leading to a series of bond formations. nih.govdntb.gov.uanih.gov
Multi-Component Synthesis Strategies:
While direct examples are yet to be reported, the electrophilic nature of the sulfamate group suggests its potential use as a component in MCRs. An MCR could be envisioned where this compound acts as an electrophile, reacting with a nucleophile and a third component in a one-pot process. The cyano group could also participate in MCRs, for example, in the synthesis of highly substituted nitrogen-containing heterocycles. Future research in this area would significantly expand the synthetic utility of this compound.
Exploration of New Reactivity Modes and Electrophilic/Nucleophilic Behavior
The reactivity of this compound is dictated by the interplay of its constituent functional groups. The electron-withdrawing nature of the p-cyano group is expected to influence the reactivity of the sulfamate ester.
Electrophilic Behavior:
The sulfamate group in aryl sulfamates is known to be an effective electrophilic partner in cross-coupling reactions. researchgate.net The presence of the electron-withdrawing cyano group in the para position of this compound is anticipated to enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack in the context of SNAr reactions, especially if additional activating groups are present. researchgate.netresearchgate.netchemscene.comresearchgate.netrsc.org
Nucleophilic Behavior:
While the primary reactivity of the sulfamate is electrophilic, the nitrogen atom of the dimethylamino group possesses lone pair electrons and could potentially exhibit nucleophilic character under certain conditions. However, this is generally less favored. The cyano group can also act as a nucleophile after deprotonation of an adjacent C-H bond if one were present, or be transformed into other nucleophilic groups.
Radical Reactivity:
As mentioned earlier, sulfamate esters can be precursors to nitrogen-centered radicals under photoredox or other radical-initiating conditions. nih.govdntb.gov.uanih.gov The exploration of the radical reactivity of this compound could open up new avenues for C-H functionalization and other novel transformations. The influence of the 4-cyanophenyl group on the stability and reactivity of the resulting radical species would be an interesting area of investigation.
Design and Synthesis of Next-Generation Synthetic Reagents Based on Sulfamate Scaffolds
The tunable nature of the sulfamate group makes it an excellent platform for the design of new synthetic reagents with tailored reactivity and selectivity.
Tunable Electrophilicity:
The reactivity of aryl sulfamates as electrophiles can be fine-tuned by modifying the substituents on the aromatic ring and the nitrogen atom. The 4-cyanophenyl group already provides a certain level of activation. By introducing other electron-withdrawing or -donating groups, a library of sulfamate-based reagents with a spectrum of electrophilicities could be developed. This would allow for greater control over cross-coupling and other substitution reactions.
Chiral Sulfamate Reagents:
The incorporation of chiral auxiliaries on the nitrogen atom of the sulfamate could lead to the development of new chiral reagents for asymmetric synthesis. These reagents could be employed in enantioselective cross-coupling reactions or as chiral directing groups for remote C-H functionalization.
Potential Applications in Material Science through Advanced Conjugated Systems
The structural features of this compound suggest its potential as a building block for advanced materials, particularly in the realm of conjugated systems.
Monomers for Conjugated Polymers:
The aromatic nature of the compound, coupled with the potential for cross-coupling reactions at the sulfamate position, makes it a candidate for the synthesis of novel conjugated polymers. seferoslab.comrsc.orggoogle.comconicet.gov.arrsc.org The cyano group can also be a valuable functional handle for tuning the electronic properties of the resulting polymer. Such polymers could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The sulfonyl group, which can be derived from the sulfamate, is known to be a useful component in materials for OLEDs due to its electron-deficient nature, which can facilitate electron injection and transport. nih.gov
Functional Dyes and Pigments:
The chromophoric nature of the 4-cyanophenyl group, combined with the ability to introduce various substituents through reactions at the sulfamate position, could be exploited for the synthesis of novel functional dyes and pigments. researchgate.netresearchgate.netekb.eg These materials could have applications in areas such as sensing, imaging, and data storage. The sulfamate group could also be used to attach these dyes to other molecules or surfaces.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-cyanophenyl N,N-dimethylsulfamate, and how can reaction conditions be optimized?
The synthesis of this compound typically involves sulfamoylation of 4-cyanophenol with N,N-dimethylsulfamoyl chloride. Key factors include:
- Reagent stoichiometry : A 1:1.2 molar ratio of 4-cyanophenol to sulfamoyl chloride minimizes side reactions .
- Temperature control : Reactions at 0–5°C in anhydrous tetrahydrofuran (THF) reduce thermal degradation .
- Base selection : Triethylamine effectively neutralizes HCl byproducts, improving yields (~75–85%) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product with >95% purity .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 7.6–8.0 ppm (aromatic protons) and δ 3.0–3.2 ppm (N,N-dimethyl groups) confirm substitution .
- ¹³C NMR : Signals near δ 115–120 ppm (C≡N) and δ 45–50 ppm (N-CH₃) validate the sulfamate ester .
- IR spectroscopy : Stretching at ~1350 cm⁻¹ (S=O) and ~2250 cm⁻¹ (C≡N) are diagnostic .
- Elemental analysis : Matches between theoretical (C₁₀H₁₁N₂O₃S) and experimental C/H/N/S values ensure purity .
Advanced: How does the 4-cyanophenyl moiety influence the compound’s electronic properties and reactivity?
The electron-withdrawing cyano group:
- Reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance .
- Increases sulfamate ester stability by delocalizing negative charge in the sulfamoyl group .
- Affects solubility : Polar aprotic solvents (DMF, DMSO) dissolve the compound better than non-polar solvents due to dipole interactions .
Experimental studies show that the cyano group lowers the pKa of adjacent hydroxyl groups by ~2 units, influencing hydrogen-bonding capacity .
Advanced: What computational approaches can model the solvation dynamics and conformational stability of this compound?
- Density Functional Theory (DFT) : Predicts ground-state geometry and electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) simulations : Reveal solvation shells in water and ethanol, explaining solubility differences (e.g., preferential hydration in water) .
- COSMO-RS : Estimates activity coefficients in solvent mixtures, aiding in crystallization optimization .
Advanced: How can researchers address discrepancies between experimental and computational data regarding hydrogen-bonding interactions?
Contradictions often arise from:
- Crystal packing effects : X-ray crystallography may show intermolecular H-bonds not captured in gas-phase DFT .
- Solvent interactions : Polar solvents stabilize intramolecular H-bonds, altering IR/NMR profiles .
Resolution strategies : - Compare solid-state (X-ray) and solution (NMR) data to distinguish intermolecular vs. intramolecular effects .
- Use temperature-dependent NMR to study H-bond dynamics .
Advanced: What biological screening strategies are applicable for evaluating this compound’s pharmacological potential?
- Enzyme inhibition assays : Target sulfatases or esterases due to the sulfamate group’s resemblance to sulfate esters .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- ADMET prediction : Computational tools (e.g., SwissADME) estimate bioavailability, highlighting potential metabolic liabilities (e.g., hydrolysis of the sulfamate ester) .
Advanced: How can researchers mitigate challenges in scaling up synthesis while maintaining reproducibility?
- Process optimization : Switch from batch to flow chemistry for better heat and mass transfer .
- Quality control : Implement in-line FTIR to monitor reaction progress and intermediate stability .
- Byproduct analysis : Use LC-MS to identify and quantify impurities (e.g., unreacted phenol or sulfamoyl chloride derivatives) .
Advanced: What role does the sulfamate group play in the compound’s stability under varying pH conditions?
- Acidic media : The sulfamate ester hydrolyzes to 4-cyanophenol and dimethylsulfamic acid (t₁/₂ ~2 hrs at pH 2) .
- Neutral/basic media : Stable up to pH 9, but degrades at pH >10 via nucleophilic attack on the sulfur atom .
Mitigation : Lyophilization or storage in anhydrous solvents at –20°C extends shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
